4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
CAS No.: 848995-81-3
Cat. No.: VC14808395
Molecular Formula: C16H18N4O3
Molecular Weight: 314.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848995-81-3 |
|---|---|
| Molecular Formula | C16H18N4O3 |
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | 4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
| Standard InChI | InChI=1S/C16H18N4O3/c1-3-4-5-11-8-15(21)23-16-10(2)13(7-6-12(11)16)22-9-14-17-19-20-18-14/h6-8H,3-5,9H2,1-2H3,(H,17,18,19,20) |
| Standard InChI Key | JPJYTOVGEDKBDG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3 |
Introduction
4-Butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one is a synthetic organic compound classified as a neoflavonoid, which is a subclass of flavonoids. Neoflavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound features a chromenone backbone with a butyl group at the fourth position, a methyl group at the eighth position, and a methoxy-substituted tetrazole moiety at the seventh position. The presence of the tetrazole ring enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis and Characterization
The synthesis of 4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed for characterization.
Biological Activities and Potential Applications
Neoflavonoids, including 4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one, exhibit diverse biological activities. Research indicates that these compounds can act through antioxidant mechanisms, reducing oxidative stress in cells. This suggests potential applications in pharmacology, particularly in the development of drugs targeting oxidative stress-related diseases.
| Biological Activity | Potential Application |
|---|---|
| Antioxidant Effects | Treatment of oxidative stress-related diseases |
| Anti-inflammatory Effects | Management of inflammatory conditions |
| Anticancer Effects | Development of anticancer therapies |
Mechanism of Action and Interaction Studies
Understanding the mechanism of action of 4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one involves studying its interactions at the molecular level with biological targets. These interactions are crucial for elucidating the compound's therapeutic efficacy and potential side effects. Molecular docking studies can provide insights into how the compound binds to specific receptors or enzymes, which is essential for drug development.
Comparison with Similar Compounds
Compounds similar to 4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one include other neoflavonoids and chromenone derivatives. For example, 4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one lacks the methyl group at the eighth position but shares similar biological activities. The structural differences among these compounds can influence their solubility, stability, and biological interactions.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Butyl-8-Methyl-7-(2H-Tetrazol-5-Ylmethoxy)Chromen-2-One | Methyl group at 8-position | Antioxidant, anti-inflammatory, anticancer effects |
| 4-Butyl-7-(2H-Tetrazol-5-Ylmethoxy)Chromen-2-One | No methyl group at 8-position | Potential in drug development due to biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume